2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H21ClO4S and a molecular weight of 272.79 g/mol . It is known for its use in various chemical reactions and applications in scientific research.
Preparation Methods
The synthesis of 2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride typically involves the reaction of 2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group . The reaction can be represented as follows:
2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonic acid+SOCl2→2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride+SO2+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonic acid.
Common reagents and conditions used in these reactions include bases like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Major products formed from these reactions depend on the nucleophile used.
Scientific Research Applications
2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride exerts its effects involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives . The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a smaller molecular structure.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride): A commonly used sulfonyl chloride in organic synthesis with a toluene group.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other sulfonyl chlorides .
Properties
Molecular Formula |
C10H21ClO4S |
---|---|
Molecular Weight |
272.79 g/mol |
IUPAC Name |
2-(2-ethoxyethoxymethyl)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-3-5-10(9-16(11,12)13)8-15-7-6-14-4-2/h10H,3-9H2,1-2H3 |
InChI Key |
DMOJXNOFCJMZPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(COCCOCC)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.